2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
Brand Name:
Vulcanchem
CAS No.:
17329-79-2
VCID:
VC21051463
InChI:
InChI=1S/C11H12F9NO4S/c1-3-7(22)25-6-5-21(4-2)26(23,24)11(19,20)9(14,15)8(12,13)10(16,17)18/h3H,1,4-6H2,2H3
SMILES:
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Molecular Formula:
C11H12F9NO4S
Molecular Weight:
425.27 g/mol
2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
CAS No.: 17329-79-2
Cat. No.: VC21051463
Molecular Formula: C11H12F9NO4S
Molecular Weight: 425.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17329-79-2 |
|---|---|
| Molecular Formula | C11H12F9NO4S |
| Molecular Weight | 425.27 g/mol |
| IUPAC Name | 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate |
| Standard InChI | InChI=1S/C11H12F9NO4S/c1-3-7(22)25-6-5-21(4-2)26(23,24)11(19,20)9(14,15)8(12,13)10(16,17)18/h3H,1,4-6H2,2H3 |
| Standard InChI Key | DULAHVOOPMNHFB-UHFFFAOYSA-N |
| SMILES | CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator